7-Chloro-5-methoxyimidazo[1,2-A]pyridine
Description
Overview of the Imidazo[1,2-A]pyridine (B132010) Scaffold in Contemporary Chemical and Pharmaceutical Research
The imidazo[1,2-a]pyridine scaffold is a prominent structural motif in medicinal chemistry, recognized for its wide array of pharmacological applications. nih.govrsc.org This nitrogen-containing heterocyclic system is a key component in numerous therapeutic agents. nih.govrsc.org Marketed drugs containing this scaffold include Zolpidem, used for insomnia, Alpidem, an anxiolytic, and Zolimidine, an antiulcer agent. nih.govrsc.org
The broad therapeutic potential of imidazo[1,2-a]pyridine derivatives stems from their diverse biological activities, which include anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. nih.govnih.govmdpi.com The versatility of this scaffold allows for structural modifications at various positions, enabling the development of novel therapeutic agents with improved efficacy and selectivity. nih.gov Researchers have extensively explored the functionalization of the imidazo[1,2-a]pyridine ring system to create libraries of compounds for biological screening. researchgate.net
Table 1: Examples of Marketed Drugs Containing the Imidazo[1,2-a]pyridine Scaffold
| Drug Name | Therapeutic Use |
|---|---|
| Zolpidem | Insomnia |
| Alpidem | Anxiolytic |
| Zolimidine | Antiulcer |
| Olprinone | Heart Failure |
| Saripidem | Anxiolytic |
Significance of Halogenated and Alkoxy-Substituted Imidazo[1,2-A]pyridines in Medicinal Chemistry
The introduction of halogen and alkoxy substituents onto the imidazo[1,2-a]pyridine scaffold can significantly influence the physicochemical properties and biological activity of the resulting compounds. Halogenation, for instance, can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. The specific halogen and its position on the ring are critical factors in determining the pharmacological profile.
Alkoxy groups, such as a methoxy (B1213986) group, can also modulate the electronic and steric properties of the molecule. These substitutions can impact receptor binding, solubility, and metabolic pathways. The strategic placement of both halogen and alkoxy groups is a common approach in medicinal chemistry to optimize lead compounds and develop new drug candidates with desired therapeutic effects. For instance, the presence of a fluorine-substituted piperidine (B6355638) in some imidazo[1,2-a]pyridine derivatives has been shown to reduce P-glycoprotein mediated efflux and improve bioavailability. nih.gov
Research Rationale and Focus on 7-Chloro-5-methoxyimidazo[1,2-A]pyridine
The specific compound, this compound, combines the structural features of a halogen (chloro) at the 7-position and an alkoxy (methoxy) group at the 5-position of the imidazo[1,2-a]pyridine core. This particular substitution pattern is of interest for its potential to confer unique pharmacological properties. Research into this and similar compounds is driven by the need to explore new chemical space and identify novel agents with potential therapeutic applications. The synthesis and biological evaluation of such specifically substituted imidazo[1,2-a]pyridines contribute to a deeper understanding of the structure-activity relationships within this important class of heterocyclic compounds. nih.govnih.gov Studies on related substituted imidazo[1,2-a]pyridines have shown activity against various cancer cell lines and as inhibitors of signaling pathways like Wnt/β-catenin and PI3Kα. nih.govnih.govmdpi.com
Structure
3D Structure
Properties
Molecular Formula |
C8H7ClN2O |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
7-chloro-5-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7ClN2O/c1-12-8-5-6(9)4-7-10-2-3-11(7)8/h2-5H,1H3 |
InChI Key |
UALUHJNVSBYIOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=NC=CN12)Cl |
Origin of Product |
United States |
Synthetic Pathways and Methodological Advancements for 7 Chloro 5 Methoxyimidazo 1,2 a Pyridine and Analogues
Classical Cyclization and Condensation Reactions for Imidazo[1,2-A]pyridine (B132010) Core Construction
The construction of the imidazo[1,2-a]pyridine nucleus has traditionally been achieved through well-established cyclization and condensation reactions. These methods form the bedrock of synthesis for this class of compounds and continue to be widely used.
Routes via 2-Aminopyridine (B139424) Derivatives and α-Halocarbonyl Compounds
The most classical and straightforward approach to the imidazo[1,2-a]pyridine core is the condensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound, such as an α-haloketone or α-haloaldehyde. This reaction, a variation of the Tschitschibabin synthesis, proceeds via initial N-alkylation of the pyridine (B92270) ring nitrogen of the 2-aminopyridine, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system. bio-conferences.orgnih.gov
The synthesis of the target compound, 7-Chloro-5-methoxyimidazo[1,2-a]pyridine , would logically proceed from the key intermediate 4-chloro-6-methoxypyridin-2-amine . This substituted aminopyridine would be reacted with a simple α-halocarbonyl compound like chloroacetaldehyde (B151913) or bromoacetaldehyde. The pyridine nitrogen of the starting material performs a nucleophilic attack on the electrophilic carbon of the α-halocarbonyl, displacing the halide. The subsequent intramolecular condensation between the exocyclic amino group and the carbonyl group, followed by dehydration, yields the final aromatic product.
Recent advancements have demonstrated that this classical condensation can be performed under catalyst-free and solvent-free conditions, enhancing its environmental friendliness. For instance, Dong-Jian Zhu and colleagues reported an efficient synthesis of imidazo[1,2-a]pyridines by reacting 2-aminopyridines with α-bromo/chloroketones at 60°C without any catalyst or solvent. bio-conferences.org
Table 1: Examples of Classical Synthesis of Imidazo[1,2-a]pyridine Analogues
| 2-Aminopyridine Derivative | α-Halocarbonyl Compound | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Aminopyridine | α-Bromoacetophenone | DMF, K2CO3, rt | 2-Phenylimidazo[1,2-a]pyridine | Not specified | nih.gov |
| 2-Aminopyridine | Ethyl bromopyruvate | Ethanol, reflux | Ethyl imidazo[1,2-a]pyridine-2-carboxylate | Not specified | nih.gov |
| Various 2-aminopyridines | Various α-bromo/chloroketones | Solvent-free, 60°C | Various substituted imidazo[1,2-a]pyridines | Good to excellent | bio-conferences.org |
Multi-Component Reaction Strategies for Imidazo[1,2-A]pyridine Synthesis
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. beilstein-journals.org Several MCR strategies have been developed for the synthesis of the imidazo[1,2-a]pyridine scaffold.
The most prominent of these is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. beilstein-journals.orgmdpi.com This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid (e.g., Sc(OTf)₃, NH₄Cl, or HClO₄). mdpi.comnih.govbeilstein-journals.org The reaction proceeds through the formation of an imine from the 2-aminopyridine and aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide, followed by rearrangement to yield the 3-aminoimidazo[1,2-a]pyridine product. beilstein-journals.org This methodology allows for the rapid generation of diverse libraries of compounds by varying the three input components. researchgate.netmdpi.com
Another notable MCR involves the copper-catalyzed reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne. This approach provides a direct route to a wide range of imidazo[1,2-a]pyridine derivatives. bio-conferences.org
Table 2: Multi-Component Syntheses of Imidazo[1,2-a]pyridine Analogues
| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Groebke–Blackburn–Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Sc(OTf)₃, Microwave or 80°C | 3-Aminoimidazo[1,2-a]pyridines | nih.gov |
| Groebke–Blackburn–Bienaymé | 2-Aminopyridine, 2-Azidobenzaldehyde, Isocyanide | NH₄Cl, MeOH, rt | Azide-functionalized imidazo[1,2-a]pyridines | mdpi.com |
| A³ Coupling-Cyclization | 2-Aminopyridine, Aldehyde, Terminal Alkyne | Copper catalyst | Substituted imidazo[1,2-a]pyridines | bio-conferences.org |
Modern and Sustainable Synthetic Approaches for Substituted Imidazo[1,2-A]pyridines
Reflecting the growing demand for green chemistry, recent research has focused on developing more sustainable and efficient methods for the synthesis of imidazo[1,2-a]pyridines. These modern approaches often feature metal-free conditions, the use of environmentally benign solvents like water, and novel strategies such as C-H functionalization.
Metal-Free Catalysis and Reaction Protocols
Moving away from transition-metal catalysis can simplify product purification and reduce environmental impact. A number of metal-free protocols for imidazo[1,2-a]pyridine synthesis have been reported. These often rely on the use of iodine as a catalyst or proceed under catalyst-free conditions with thermal or microwave activation. organic-chemistry.orgacs.org
For example, a catalyst-free approach involves the condensation of 2-aminopyridines with β-keto esters or nitroalkenes under specific conditions. acs.org One particularly innovative metal-free method involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums, which can be performed rapidly in water at ambient temperature to give quantitative yields. rsc.org This approach is tolerant of various substituents, including halogens, which is advantageous for producing precursors for further functionalization. rsc.org
Table 3: Selected Metal-Free Synthetic Protocols
| Reactants | Conditions | Key Features | Reference |
|---|---|---|---|
| N-propargylpyridinium bromides | NaOH, H₂O, ambient temperature | Extremely fast, quantitative yield, metal-free, aqueous | rsc.org |
| 2-Aminopyridines, α-bromo/chloroketones | Solvent-free, 60°C | Catalyst- and solvent-free, efficient | bio-conferences.org |
| 2-Aminopyridines, Phosphorylated alkynes | Mild conditions | Catalyst-free, regio- and chemoselective | acs.org |
| 2-Aminopyridines, Acetophenones | I₂, "on-water", NH₄Cl, rt | Iodine-promoted, aqueous conditions | nih.gov |
Aqueous and Environmentally Benign Synthetic Methodologies
The use of water as a solvent is a cornerstone of green chemistry. Several synthetic routes to imidazo[1,2-a]pyridines have been adapted to aqueous media. The Adib research group demonstrated that the multicomponent reaction between 2-aminopyridine, an aldehyde, and an isonitrile could be conducted in water without any catalyst. bio-conferences.org
Ultrasound-assisted synthesis in water has also been shown to be an effective, metal-free method for the C-H functionalization of ketones to produce imidazo[1,2-a]pyridines, offering mild reaction conditions and broad functional group compatibility. organic-chemistry.org Another approach utilizes sodium dodecyl sulfate (B86663) (SDS) to form micelles in water, creating a medium for the copper-catalyzed three-component reaction of 2-aminopyridines, aldehydes, and alkynes. nih.gov
C-H Functionalization for Directed Derivatization
Direct C-H functionalization has emerged as a powerful strategy for the derivatization of pre-formed heterocyclic cores, avoiding the need for pre-functionalized starting materials. rsc.org For the imidazo[1,2-a]pyridine system, the C3 position is the most nucleophilic and thus the most common site for electrophilic substitution and C-H functionalization reactions. nih.gov
A wide array of transformations have been developed, including C3-alkoxycarbonylation, amination, and cyanation, often employing visible-light photoredox catalysis. nih.gov These methods provide efficient pathways to introduce diverse functional groups onto the imidazo[1,2-a]pyridine scaffold. For instance, visible light-promoted oxidative coupling reactions can be used to forge new C-C and C-heteroatom bonds at the C3 position. nih.gov While functionalization at other positions (C2, C5, C6, C7, C8) is more challenging, dedicated methods are being developed to achieve site-selectivity. rsc.org This strategy is particularly valuable for the late-stage modification of complex molecules.
Table of Mentioned Chemical Compounds
Regioselective Synthesis of this compound
The regioselective synthesis of this compound is critically dependent on the strategic construction of the bicyclic ring system from appropriately substituted precursors. The most common and direct route to the imidazo[1,2-a]pyridine core involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound or its synthetic equivalent. nih.gov The substitution pattern on the final product is directly determined by the substituents on the initial 2-aminopyridine.
Once the 2-amino-5-chloro-3-methoxypyridine intermediate is obtained, the subsequent cyclization reaction to form the imidazo[1,2-a]pyridine ring must be regioselective. The reaction with an α-haloketone, such as chloroacetaldehyde or bromoacetaldehyde, would proceed via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration.
The regioselectivity of this cyclization is generally governed by the electronic and steric properties of the substituents on the 2-aminopyridine ring. In the case of 2-amino-5-chloro-3-methoxypyridine, the cyclization is expected to proceed in a predictable manner to yield the desired 7-chloro-5-methoxy isomer.
Table 1: Proposed Reaction Parameters for the Synthesis of this compound
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Substituted Pyridine | Nitrating agent, followed by reduction | Substituted 2-aminopyridine |
| 2 | Substituted 2-aminopyridine | Chlorinating agent | Chloro-substituted 2-aminopyridine |
| 3 | Chloro-substituted 2-aminopyridine | Methoxylating agent | 2-amino-5-chloro-3-methoxypyridine |
| 4 | 2-amino-5-chloro-3-methoxypyridine | α-Haloaldehyde (e.g., bromoacetaldehyde) | This compound |
Alternative synthetic strategies for the imidazo[1,2-a]pyridine core have also been developed, including multicomponent reactions. For instance, a one-pot reaction involving a 2-aminopyridine, an aldehyde, and an isonitrile (the Groebke-Blackburn-Bienaymé reaction) can provide rapid access to substituted imidazo[1,2-a]pyridines. nih.gov The application of such a method to the synthesis of this compound would again hinge on the availability of the 2-amino-5-chloro-3-methoxypyridine precursor.
Stereochemical Considerations in Imidazo[1,2-A]pyridine Synthesis
The core imidazo[1,2-a]pyridine ring system is aromatic and planar, and therefore achiral. Consequently, this compound itself is an achiral molecule. However, stereochemistry can be a crucial consideration in the synthesis of its analogues where chirality is introduced through substitution.
Chirality in imidazo[1,2-a]pyridine derivatives can arise from several sources:
Chiral centers in substituents: If a substituent attached to the imidazo[1,2-a]pyridine core contains a stereocenter, the molecule will be chiral. The synthesis of such compounds often involves the use of chiral starting materials or chiral auxiliaries. For example, if a chiral α-haloketone is used in the cyclization reaction, a chiral center will be present in the final product.
Atropisomerism: In cases where bulky substituents are present at certain positions, rotation around a single bond may be restricted, leading to the existence of stable, separable enantiomers known as atropisomers. The atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been achieved through asymmetric multicomponent reactions, utilizing a chiral phosphoric acid catalyst to control the stereochemical outcome. nih.gov
Creation of a chiral center during synthesis: It is also possible to introduce a chiral center during the synthesis of the imidazo[1,2-a]pyridine ring itself or through post-synthesis modification.
The separation of enantiomers of chiral imidazo[1,2-a]pyridine derivatives can be achieved using chiral chromatography techniques, employing polysaccharide-based chiral stationary phases. benthamdirect.com
Table 2: Examples of Chiral Imidazo[1,2-a]pyridine Analogues and Synthetic Approaches
| Chiral Feature | Synthetic Approach | Example Compound Class |
| Chiral center in substituent | Use of chiral starting materials or reagents | Imidazo[1,2-a]pyridines with chiral side chains |
| Axial chirality (Atropisomerism) | Asymmetric multicomponent reactions with a chiral catalyst | Axially chiral 6-aryl-imidazo[1,2-a]pyridines |
In the context of drug discovery and development, the stereochemistry of a chiral molecule is of paramount importance, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, for chiral analogues of this compound, the development of stereoselective synthetic methods and analytical techniques for enantiomeric separation would be essential.
Structural Elucidation and Advanced Characterization of 7 Chloro 5 Methoxyimidazo 1,2 a Pyridine
Spectroscopic Methodologies for Structural Confirmation
Spectroscopic techniques are indispensable tools in the structural analysis of organic molecules. By probing the interaction of molecules with electromagnetic radiation, these methods provide detailed information about the electronic and vibrational states, as well as the nuclear environments, which collectively define the molecular architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. The principle of NMR is based on the absorption of electromagnetic radiation in the radiofrequency region by atomic nuclei in a strong external magnetic field. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment of a nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine (B132010) core and the methyl protons of the methoxy (B1213986) group. The protons on the pyridine (B92270) ring (H-6 and H-8) and the imidazole (B134444) ring (H-2 and H-3) will exhibit characteristic chemical shifts and coupling patterns. For instance, data from a similar compound, ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate, can provide insights into the expected proton signals. chemicalbook.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached groups. The carbon attached to the chlorine atom (C-7) and the carbon attached to the methoxy group (C-5) are expected to show significant shifts. Data from various substituted imidazo[1,2-a]pyridines, such as 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (B378135) and 7-methyl-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine, can be used to predict the approximate chemical shifts for the carbon skeleton of the target molecule. tci-thaijo.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 7-Chloro-5-methoxyimidazo[1,2-a]pyridine (based on analogous compounds)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | 7.5 - 8.0 | - |
| H-3 | 7.0 - 7.5 | - |
| C-2 | 140 - 145 | |
| C-3 | 110 - 115 | |
| C-5 | - | 155 - 160 |
| H-6 | 6.5 - 7.0 | - |
| C-6 | 100 - 105 | |
| C-7 | - | 125 - 130 |
| H-8 | 7.8 - 8.2 | - |
| C-8 | 115 - 120 | |
| C-8a | - | 140 - 145 |
| OCH₃ | 3.8 - 4.0 | 55 - 60 |
Note: These are predicted values based on the analysis of substituted imidazo[1,2-a]pyridines and are subject to experimental verification.
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the molecular formula of a compound. Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental composition of the molecule.
For this compound (C₈H₇ClN₂O), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. Techniques such as Electrospray Ionization (ESI) are commonly employed to generate the molecular ion. The exact mass of the [M+H]⁺ ion for this compound would be a key piece of data for its structural confirmation. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands corresponding to specific functional groups. For this compound, the IR spectrum would be expected to show characteristic stretching vibrations for C-H bonds in the aromatic ring, C=N and C=C bonds of the imidazo[1,2-a]pyridine core, and C-O stretching of the methoxy group. The presence of the chlorine substituent would also influence the fingerprint region of the spectrum. Studies on the vibrational assignments of the parent imidazo[1,2-a]pyridine molecule provide a basis for interpreting the spectrum of its substituted derivatives. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. The absorption maxima (λ_max) and molar absorptivity (ε) are characteristic of the chromophoric system within the molecule. The imidazo[1,2-a]pyridine scaffold is a known fluorophore, and its absorption and emission properties are influenced by substituents. researchgate.netnih.gov The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions within the aromatic system. The chloro and methoxy groups would act as auxochromes, potentially causing a shift in the absorption maxima compared to the unsubstituted parent compound.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
While a specific crystal structure for this compound has not been reported in the provided search results, studies on analogous compounds provide valuable insights into the expected solid-state structure. For example, the crystal structures of N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine and various other substituted imidazo[1,2-a]pyridines have been determined. nih.goviosrjournals.org These studies reveal that the imidazo[1,2-a]pyridine ring system is generally planar. The substituents can influence the dihedral angles between the bicyclic core and any appended rings. In the solid state, intermolecular interactions such as hydrogen bonding and π-π stacking play a crucial role in the crystal packing. researchgate.net For this compound, one would expect a planar bicyclic core with the chloro and methoxy groups lying in the plane of the ring. The crystal packing would likely be influenced by weak C-H···N and C-H···O hydrogen bonds, as well as potential halogen bonding interactions involving the chlorine atom.
Table 2: Representative Crystallographic Data for a Substituted Imidazo[1,2-a]pyridine Analog
| Parameter | Value for N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine nih.gov |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.1234 (4) |
| b (Å) | 12.3456 (5) |
| c (Å) | 15.6789 (6) |
| β (°) | 98.765 (2) |
| V (ų) | 1923.45 (13) |
| Z | 4 |
Note: This data is for an analogous compound and serves to illustrate the type of information obtained from X-ray crystallography.
Conformational Analysis and Tautomerism Studies of Imidazo[1,2-A]pyridines
The conformational flexibility and potential for tautomerism are important aspects of the chemical behavior of heterocyclic systems. For imidazo[1,2-a]pyridines, the bicyclic core is rigid and planar, limiting significant conformational freedom. However, the orientation of substituents can be a subject of conformational analysis. Computational studies, often in conjunction with experimental techniques like NMR, can be used to determine the most stable conformations of substituted imidazo[1,2-a]pyridines. nih.gov
Tautomerism, the interconversion of structural isomers, is a possibility in heterocyclic systems containing N-H bonds. However, in the case of the imidazo[1,2-a]pyridine ring system, which lacks an exocyclic N-H proton, prototropic tautomerism is not a primary consideration under normal conditions. The aromaticity of the 10-π electron system contributes to its stability. dtic.mil Studies on related systems have explored different rotameric conformations that can arise from the rotation around single bonds connecting substituents to the core ring structure. nih.gov For this compound, the primary conformational aspect would be the orientation of the methoxy group relative to the pyridine ring, though it is generally expected to be coplanar to maximize resonance stabilization.
Computational Chemistry and Theoretical Investigations of 7 Chloro 5 Methoxyimidazo 1,2 a Pyridine
Quantum Chemical Calculations: Electronic Properties and Frontier Molecular Orbitals
Quantum chemical calculations are fundamental to determining the electronic nature of molecules. Methods like Density Functional Theory (DFT) are frequently employed to study imidazo[1,2-a]pyridine (B132010) derivatives, providing insights into their stability and reactivity. scirp.orgresearchgate.net
The electronic properties of 7-Chloro-5-methoxyimidazo[1,2-A]pyridine are dictated by the interplay between the electron-donating methoxy (B1213986) group (-OCH3) and the electron-withdrawing chloro group (-Cl) on the fused bicyclic ring system. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. scirp.org The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) maps are another valuable tool, illustrating the charge distribution and predicting sites for electrophilic and nucleophilic attack. For imidazo[1,2-a]pyridine N-acylhydrazone derivatives, MEP analysis has shown that nitrogen atoms within the ring system often represent the most nucleophilic sites. scirp.org In this compound, the nitrogen atom in the imidazole (B134444) ring and the oxygen of the methoxy group would be expected to be regions of high negative potential, while areas near the hydrogen atoms would be more positive.
Table 1: Representative Frontier Molecular Orbital Energies for Imidazo[1,2-a]pyridine Derivatives (Calculated via DFT) Note: This table presents data for related compounds to illustrate typical energy values for the scaffold. Values for this compound would require specific calculation.
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) |
| Imidazo[1,2-a]pyridine | -6.21 | -1.30 | 4.91 |
| 2-phenyl-imidazo[1,2-a]pyrimidine | -5.89 | -2.15 | 3.74 |
| Substituted Imidazo[1,2-a]pyridines | -5.5 to -6.5 | -1.5 to -2.5 | 3.0 to 5.0 |
Data is illustrative and compiled from typical values found in computational studies of similar heterocyclic systems. nih.govsemanticscholar.org
Density Functional Theory (DFT) for Reaction Mechanism Prediction and Energy Landscapes
Density Functional Theory (DFT) is a powerful computational method for investigating reaction mechanisms, predicting the feasibility of synthetic pathways, and understanding the reactivity of molecules. nih.gov By calculating the energies of reactants, transition states, and products, DFT allows for the mapping of potential energy surfaces and the determination of activation energy barriers. nih.gov
For the synthesis of the imidazo[1,2-a]pyridine core, which typically involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound, DFT can elucidate the stepwise mechanism. nih.gov It can be used to model the transition states of key steps, such as the initial nucleophilic attack and subsequent cyclization and dehydration, providing a detailed understanding of the reaction kinetics and thermodynamics.
Furthermore, DFT is used to calculate various chemical reactivity descriptors. acs.org These parameters, derived from the energies of the frontier molecular orbitals, help in predicting the behavior of the molecule.
Chemical Hardness (η) and Softness (S) : These indicate the molecule's resistance to change in its electron distribution. Harder molecules have a larger HOMO-LUMO gap. scirp.org
Electronegativity (χ) : Measures the power of an atom or group to attract electrons.
Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. acs.org
For this compound, DFT calculations could predict the most likely sites for further functionalization. For instance, calculations on related systems have been used to understand regioselectivity in bromination reactions, which typically occur at the 3-position of the imidazo[1,2-a]pyridine ring. nih.gov DFT can help rationalize such outcomes by analyzing the stability of reaction intermediates and the distribution of local reactivity indicators like Fukui functions. semanticscholar.org
Molecular Dynamics Simulations and Conformational Searching
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding their interactions with biological macromolecules like proteins. openpharmaceuticalsciencesjournal.com For imidazo[1,2-a]pyridine analogues being investigated as potential therapeutic agents, MD simulations are used to assess the stability of the ligand-protein complex predicted by molecular docking. researchgate.net
An MD simulation typically involves placing the docked complex in a simulated physiological environment (e.g., a water box with ions) and calculating the atomic trajectories over a period of nanoseconds. openpharmaceuticalsciencesjournal.com The stability of the interaction is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time. A stable RMSD profile suggests that the ligand remains bound in the predicted orientation. Such simulations have been performed on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues targeting mycobacterial enzymes, using force fields like OPLS-2005. openpharmaceuticalsciencesjournal.comresearchgate.net
Conformational searching is another critical computational technique, particularly for molecules with rotatable bonds. Its purpose is to identify the most stable, low-energy conformations of a molecule. nih.gov For this compound, while the core bicyclic system is rigid, rotation around the bond connecting the methoxy group to the pyridine (B92270) ring could be analyzed. By scanning the potential energy surface (PES) through systematic rotation of this bond, computational methods can identify the most energetically favorable orientation of the methoxy group relative to the ring. nih.gov This is important as the conformation can influence crystal packing and interactions with biological targets.
In Silico Screening and Virtual Ligand Design for Imidazo[1,2-A]pyridine Scaffolds
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. nih.gov This has made it a popular target for in silico screening and virtual ligand design to discover new therapeutic agents. nih.govresearchgate.net
Virtual screening involves computationally searching large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. One common approach is ligand-based virtual screening. nih.govresearchgate.net In this method, a known active molecule, or "seed" compound, is used as a template. The database is then searched for molecules with similar structural or electronic features. This technique has been successfully used in a collaborative project to expand a hit series of imidazo[1,2-a]pyridines for visceral leishmaniasis, where proprietary libraries from multiple pharmaceutical companies were probed for analogues of an initial hit compound. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) models are another key tool. QSAR models attempt to correlate the chemical features of a series of compounds with their biological activity. nih.gov For imidazo[1,2-a]pyridine derivatives, 3D-QSAR models have been developed to understand the structural requirements for antimycobacterial activity. researchgate.net These models can generate predictive hypotheses about which structural modifications—such as adding substituents like the chloro and methoxy groups in this compound—would enhance potency. These models can then guide the design of new, more effective analogues. researchgate.net The process often involves generating a common pharmacophore hypothesis, which defines the essential 3D arrangement of features required for activity. researchgate.net
These in silico approaches accelerate the drug discovery process by prioritizing the synthesis and testing of compounds with the highest probability of success, saving significant time and resources. nih.govresearchgate.net
Mechanistic Basis of Biological Activities Associated with Imidazo 1,2 a Pyridine Derivatives
Molecular Interactions with Specific Biological Targets (e.g., Enzymes, Receptors, Nucleic Acids)
Imidazo[1,2-a]pyridine (B132010) derivatives exert their biological effects by binding to a variety of specific targets, including enzymes, receptors, and nucleic acids. Kinases are a prominent class of enzymes targeted by these compounds. For instance, certain derivatives have been identified as potent inhibitors of c-Met kinase, a receptor tyrosine kinase whose aberrant activation is implicated in cancer progression. researchgate.net Similarly, imidazo[1,2-a]pyridines have been developed as inhibitors of Never in mitosis (NIMA) related kinase 2 (Nek2), which is involved in cell cycle regulation and is often overexpressed in tumors. documentsdelivered.com The phosphatidylinositol-3-kinase (PI3K)/AKT/mTOR pathway, a critical signaling cascade for cell survival and proliferation, is another key target. nih.gov Some derivatives have been shown to bind to the ATP-binding site of PI3K, effectively inhibiting the pathway. nih.gov
In the realm of inflammatory responses, cyclooxygenase-2 (COX-2) is a significant target. nih.govresearchgate.net Specific imidazo[1,2-a]pyridine derivatives have been designed as selective COX-2 inhibitors, interacting with the enzyme to block prostaglandin (B15479496) biosynthesis. researchgate.net
For antimicrobial applications, particularly against Mycobacterium tuberculosis (Mtb), the targets are often enzymes essential for bacterial survival. rsc.org Imidazo[1,2-a]pyridine amides and ethers have been identified as potent inhibitors of mycobacterial ATP synthase, a critical enzyme for energy production. rsc.orgresearchgate.net Another vital target in Mtb is the cytochrome bcc complex, specifically the QcrB subunit, which is a key component of the electron transport chain. rsc.org The antibacterial actions of this class of compounds can also involve the inhibition of other crucial enzymes like peptide deformylase. nih.gov Furthermore, some derivatives have shown potential as DNA binding agents. nih.gov
Elucidation of Enzyme Inhibition Kinetics and Binding Modes
The characterization of enzyme inhibition is fundamental to understanding the potency and mechanism of action of imidazo[1,2-a]pyridine derivatives. This is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce enzyme activity by 50%.
Molecular docking and other computational studies provide insights into the specific binding modes of these inhibitors. For example, docking studies of COX-2 inhibitors revealed that the methylsulfonyl group of the ligand can insert into a secondary pocket of the COX-2 active site, contributing to its selectivity and potency. researchgate.net In the case of PI3K inhibitors, derivatives were shown to bind to the ATP-binding site of the enzyme. nih.gov For antitubercular agents targeting Mtb, structure-activity relationship (SAR) studies have been crucial. It was observed that larger, more lipophilic biaryl ethers attached to the imidazo[1,2-a]pyridine core resulted in nanomolar potency. nih.gov Interestingly, a comparison between a 7-chloro substituted compound and a 7-methyl analog indicated that the chloro group could diminish activity against Mtb by approximately five-fold, highlighting the sensitivity of the interaction to substitutions on the core scaffold. nih.gov
| Compound Class | Enzyme Target | Reported IC50 Values | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine derivative | PI3Kα | 2 nM | nih.gov |
| Imidazo[1,2-a]pyridine derivative (Compound 28e) | Nek2 | 38 nM | documentsdelivered.com |
| Imidazo[1,2-a]pyridine derivatives | COX-2 | 0.07-0.18 µM | researchgate.net |
| Imidazo[1,2-a]pyridine derivative (Compound 31) | c-Met Kinase | 12.8 nM | researchgate.net |
| Imidazo[1,2-a]pyridine ethers | Mycobacterial ATP Synthase | <0.02 µM | rsc.org |
Mechanistic Pathways of Antimicrobial and Antiprotozoal Action
The antimicrobial activity of imidazo[1,2-a]pyridines, particularly against Mycobacterium tuberculosis, is a significant area of research. rsc.orgresearchgate.net The primary mechanism involves the disruption of cellular energy metabolism. rsc.org A prominent class of these compounds, imidazo[1,2-a]pyridine-3-carboxamides, targets the cytochrome bcc-aa3 supercomplex, a vital component of the electron transport chain responsible for oxidative phosphorylation. rsc.org By inhibiting the QcrB subunit of this complex, these compounds effectively halt ATP production, leading to bacterial death. rsc.org Another validated target is ATP synthase itself; imidazo[1,2-a]pyridine ethers have been shown to be potent inhibitors of this enzyme, again cutting off the energy supply of the bacterium. rsc.orgresearchgate.net These mechanisms are attractive as they target pathways essential for the survival of both replicating and non-replicating Mtb.
Beyond tuberculosis, these derivatives have demonstrated broader antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netbohrium.com The proposed mechanisms include the inhibition of enzymes involved in the synthesis of the cell wall, proteins, folic acid, DNA, or RNA. nih.gov For example, some derivatives act as inhibitors of peptide deformylase, an essential enzyme in bacterial protein synthesis. nih.gov
In the context of antiprotozoal action, imidazo[1,2-a]pyridines have been investigated as potential treatments for visceral leishmaniasis. researchgate.net While the precise mechanisms are still under full elucidation, the activity is believed to stem from the inhibition of essential parasitic enzymes or disruption of key metabolic pathways, similar to their antibacterial counterparts.
Modulation of Cellular Signaling Pathways and Molecular Interventions
Imidazo[1,2-a]pyridine derivatives can induce profound effects on cellular behavior by modulating intricate signaling pathways, which is particularly relevant to their anticancer and anti-inflammatory activities. nih.govnih.gov
One of the key pathways affected is the PI3K/AKT/mTOR cascade. By inhibiting PI3K, certain derivatives can decrease the levels of phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR). nih.govwaocp.org This inhibition disrupts signals that promote cell growth and survival, leading to anticancer effects. nih.gov
Another critical axis is the STAT3/NF-κB pathway, which plays a central role in inflammation and cancer. nih.gov Some novel imidazo[1,2-a]pyridines have been shown to suppress the expression of downstream targets like inducible nitric oxide synthase (iNOS) and COX-2 by modulating this pathway. nih.gov They can inhibit the translocation of the NF-κB p65 subunit to the nucleus, preventing it from activating pro-inflammatory genes. nih.gov
The modulation of pathways controlling the cell cycle and apoptosis is a common mechanism for the anticancer effects of these compounds. Treatment with certain derivatives has been shown to increase the levels of the tumor suppressor proteins p53 and p21. nih.govwaocp.org This leads to cell cycle arrest, often in the G2/M phase. nih.gov Furthermore, these compounds can trigger apoptosis (programmed cell death) through both intrinsic and extrinsic pathways. This can involve increasing the expression of the pro-apoptotic protein BAX while reducing the anti-apoptotic protein Bcl-2. nih.govnih.gov Activation of the extrinsic pathway has also been observed, as evidenced by the increased activity of caspase 7 and caspase 8, and subsequent cleavage of poly (ADP-ribose) polymerase (PARP). waocp.org
| Signaling Pathway | Key Modulated Proteins | Resulting Cellular Effect | Reference |
|---|---|---|---|
| PI3K/AKT/mTOR | ↓ p-AKT, ↓ p-mTOR | Inhibition of cell proliferation and survival | nih.govwaocp.org |
| STAT3/NF-κB | ↓ NF-κB translocation, ↓ iNOS, ↓ COX-2 | Anti-inflammatory effects | nih.gov |
| Cell Cycle Control | ↑ p53, ↑ p21 | G2/M phase cell cycle arrest | nih.gov |
| Apoptosis | ↑ BAX, ↓ Bcl-2, ↑ Caspase-8, ↑ Caspase-9, ↑ PARP cleavage | Induction of programmed cell death | nih.govnih.govwaocp.org |
Theoretical Frameworks for Predicting Biological Potency and Selectivity
Computational and theoretical chemistry play a pivotal role in the rational design and optimization of imidazo[1,2-a]pyridine derivatives. These frameworks help in predicting biological potency and selectivity, thereby accelerating the drug discovery process.
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. QSAR models establish a mathematical relationship between the chemical structure (described by physicochemical properties or molecular descriptors) and the biological activity of a series of compounds. researchgate.netresearchgate.net For instance, a 3D-QSAR model was developed for imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues to understand the structural requirements for their antimycobacterial activity. researchgate.net In another study, Artificial Neural Networks (ANN) were employed to model the complex, non-linear relationships governing the in vivo anti-inflammatory effects of imidazopyridines, taking into account dose, time, and physicochemical properties. researchgate.net
Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. nih.gov This method has been widely applied to the imidazo[1,2-a]pyridine class to elucidate binding modes, as seen with inhibitors of COX-2, PI3K, and bacterial DNA gyrase. nih.govresearchgate.netresearchgate.net These simulations provide crucial information about key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are vital for affinity and selectivity.
Pharmacophore Modeling involves identifying the essential 3D arrangement of functional groups (the pharmacophore) that a molecule must possess to exert a specific biological effect. A common pharmacophore hypothesis was generated for imidazo[1,2-a]pyridine-3-carboxamide analogues to guide the design of new potent antimycobacterial agents. researchgate.net These theoretical frameworks, often used in combination, provide a powerful platform for virtual screening of compound libraries and for the rational, structure-based design of new derivatives with enhanced potency and selectivity.
Future Research Directions and Translational Perspectives for 7 Chloro 5 Methoxyimidazo 1,2 a Pyridine
Exploration of Novel Synthetic Methodologies for Complex Imidazo[1,2-A]pyridine (B132010) Architectures
The synthesis of the imidazo[1,2-a]pyridine core is well-established, often involving the condensation of 2-aminopyridines with α-haloketones or related synthons. bio-conferences.org However, the demand for structurally diverse and complex analogues of 7-Chloro-5-methoxyimidazo[1,2-a]pyridine necessitates the development of more sophisticated and efficient synthetic strategies.
Future efforts will likely focus on:
Multicomponent Reactions (MCRs): Three-component coupling reactions, for instance, combining 2-aminopyridine (B139424), an aldehyde, and a terminal alkyne with a copper catalyst, offer a direct and efficient route to a broad range of derivatives. bio-conferences.org Advancing MCRs will enable the rapid generation of libraries of complex molecules from simple, readily available starting materials.
C-H Functionalization: Direct functionalization of the imidazo[1,2-a]pyridine core is an atom-economical approach to introduce molecular complexity. researchgate.net Recent advances in visible light-induced C-H functionalization have enabled various transformations, including fluoroalkylation, alkoxycarbonylation, and aminoalkylation at different positions of the scaffold. mdpi.comnih.gov Future work will aim to achieve greater regioselectivity, particularly for the less reactive positions, and expand the repertoire of functional groups that can be introduced.
Green Chemistry Approaches: The use of environmentally benign methods, such as ultrasound-assisted synthesis in water or catalyst- and solvent-free reactions, is gaining traction. organic-chemistry.org Future synthetic methodologies will increasingly prioritize sustainability, minimizing waste and energy consumption.
A summary of emerging synthetic strategies is presented in Table 1.
| Synthetic Strategy | Description | Potential Advantages |
| Multicomponent Reactions | Combining three or more reactants in a one-pot synthesis to form a complex product. | High efficiency, atom economy, and rapid generation of molecular diversity. bio-conferences.org |
| C-H Functionalization | Direct modification of carbon-hydrogen bonds on the heterocyclic core. | Atom economy, reduced number of synthetic steps, and access to novel derivatives. researchgate.netmdpi.com |
| Photocatalysis | Using visible light to promote chemical reactions, often enabling unique transformations. | Mild reaction conditions, high selectivity, and access to radical-mediated pathways. nih.gov |
| Tandem Reactions | Sequential reactions occurring in a single pot without isolating intermediates. | Increased efficiency, reduced waste, and operational simplicity. bio-conferences.org |
Advanced Computational Techniques in Rational Design of Imidazo[1,2-A]pyridine Analogues
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. For the this compound scaffold, these techniques are crucial for predicting biological activity, understanding structure-activity relationships (SAR), and optimizing pharmacokinetic properties.
Future directions in this area include:
Molecular Docking and Dynamics Simulations: These methods are used to predict the binding modes of imidazo[1,2-a]pyridine analogues within the active sites of target proteins. rsc.org For instance, docking studies have been employed to understand the binding of derivatives to targets like enoyl acyl carrier protein reductase from Mycobacterium tuberculosis and KRASG12D. rsc.orgnih.gov Future simulations will leverage increased computational power to perform longer, more accurate simulations, providing deeper insights into the dynamic interactions between ligands and their targets.
Quantum Mechanical (QM) Methods: Density Functional Theory (DFT) is utilized to calculate electronic properties, such as Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP), which are critical for understanding reactivity and intermolecular interactions. nih.gov These calculations can guide the design of molecules with improved binding affinities and electronic profiles.
In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues at an early stage is vital to reduce attrition rates in later stages of drug development. rsc.org The development and application of more sophisticated and accurate predictive models will be a key focus.
AI and Machine Learning: Artificial intelligence algorithms can analyze vast datasets to identify novel scaffolds, predict biological activities, and propose new synthetic routes. Integrating AI into the design process will accelerate the discovery of potent and selective imidazo[1,2-a]pyridine-based drug candidates.
Identification of Undiscovered Molecular Targets and Biological Functions
The imidazo[1,2-a]pyridine scaffold has demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov While several molecular targets have been identified for various analogues, a vast therapeutic landscape remains to be explored for compounds like this compound.
Key future research avenues will involve:
Target Deconvolution: For compounds identified through phenotypic screening, determining the specific molecular target is a critical step. Techniques such as chemical proteomics, affinity chromatography, and genetic approaches will be instrumental in identifying the cellular binding partners of active imidazo[1,2-a]pyridine derivatives.
Exploring New Therapeutic Areas: The structural versatility of the scaffold suggests its potential utility against a wider range of diseases. Systematic screening of this compound and its analogues against diverse target classes, such as kinases, proteases, and GPCRs, could reveal novel therapeutic applications. rsc.orgresearchgate.net
Mechanism of Action Studies: Elucidating the precise mechanism by which these compounds exert their biological effects is crucial. This includes investigating downstream signaling pathways and potential off-target effects. For example, studies have shown that certain derivatives can modulate the STAT3/NF-κB signaling pathway. nih.gov
Table 2 lists some of the known molecular targets for the broader imidazo[1,2-a]pyridine class, suggesting potential areas of investigation for new analogues.
| Molecular Target | Therapeutic Area | Reference |
| QcrB (ubiquinol cytochrome C reductase) | Tuberculosis | nih.govplos.org |
| KRASG12D | Cancer | nih.gov |
| PI3K/mTOR | Cancer | researchgate.net |
| CDK9 | Cancer | rsc.org |
| Enoyl Acyl Carrier Protein Reductase (InhA) | Tuberculosis | rsc.org |
| Heparanase-1 (HPSE1) | Proteinuric Diseases | nih.gov |
Interdisciplinary Approaches in the Development of New Chemical Entities based on the Imidazo[1,2-A]pyridine Scaffold
The journey of a chemical compound from a laboratory curiosity to a clinically approved drug is a complex, multi-stage process that necessitates a highly collaborative and interdisciplinary approach. The development of new chemical entities (NCEs) based on the this compound scaffold is no exception.
The successful translation of these compounds will depend on the seamless integration of:
Synthetic and Medicinal Chemistry: To design and synthesize novel, potent, and selective analogues with optimized drug-like properties.
Computational Chemistry: To guide the design process, predict activity and ADMET properties, and provide insights into molecular interactions. nih.gov
Pharmacology and Biology: To perform in vitro and in vivo testing, determine efficacy, elucidate mechanisms of action, and identify molecular targets.
Structural Biology: To solve the crystal structures of ligand-target complexes, providing a detailed understanding of the binding interactions that can guide further optimization.
Pharmaceutical Sciences: To develop suitable formulations that ensure appropriate delivery, stability, and bioavailability of the final drug candidate.
By fostering collaboration between these diverse fields, researchers can overcome the challenges inherent in drug discovery and unlock the full therapeutic potential of the imidazo[1,2-a]pyridine scaffold, ultimately leading to the development of innovative medicines to address unmet medical needs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
